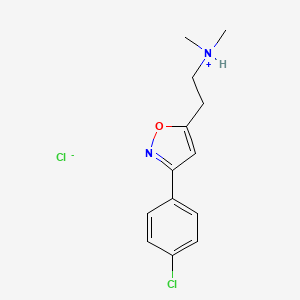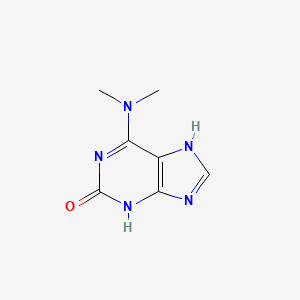
Purin-2-ol, 6-dimethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purin-2-ol, 6-dimethylamino- is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.1793 g/mol . It is also known by its IUPAC name, 6-(dimethylamino)-7H-purin-2-ol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Vorbereitungsmethoden
The synthesis of Purin-2-ol, 6-dimethylamino- involves several steps. One common method starts with 2-methylmercapto-4-amino-6-dimethylaminopyrimidine, which is nitrosated in 10% acetic acid to form 5-nitrosopyrimidine . This intermediate is then reduced with sodium hydrosulfite to yield triamine, followed by formylation to produce 5-formamidopyrimidine . The ring closure of this intermediate to 2-methylmercapto-6-dimethylaminopurine is achieved by short fusion at 250°C . Finally, desulfurization with Raney nickel in sodium hydroxide at 100°C affords the desired product, Purin-2-ol, 6-dimethylamino- .
Analyse Chemischer Reaktionen
Purin-2-ol, 6-dimethylamino- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This compound can also affect the maturation of mammalian oocytes and induce apoptosis in lymphoma cells by inhibiting protein kinases . Common reagents used in these reactions include sodium hydrosulfite for reduction and Raney nickel for desulfurization . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Purin-2-ol, 6-dimethylamino- has a wide range of scientific research applications. In chemistry, it is used as a protein kinase inhibitor, which makes it valuable in studies involving cell signaling and regulation . In biology, it is used to study the maturation of mammalian oocytes and the induction of apoptosis in lymphoma cells . Additionally, it is used in the study of RNA modifications and the biosynthetic pathways of modified ribonucleosides .
Wirkmechanismus
The mechanism of action of Purin-2-ol, 6-dimethylamino- involves the inhibition of protein kinases, which are crucial for cell signaling and regulation . By inhibiting these enzymes, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets of this compound include cyclin-dependent kinases and other protein kinases involved in cell cycle regulation . The pathways affected by this inhibition include those related to cell cycle progression and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Purin-2-ol, 6-dimethylamino- is similar to other purine derivatives, such as adenine and guanine, which are also involved in nucleic acid structure and function . its unique ability to inhibit protein kinases sets it apart from these other compounds . Similar compounds include 6-dimethylaminopurine and other purine analogues that inhibit cyclin-dependent kinases . The uniqueness of Purin-2-ol, 6-dimethylamino- lies in its specific inhibitory effects on protein kinases and its applications in cancer research and cell cycle studies .
Eigenschaften
CAS-Nummer |
24391-36-4 |
|---|---|
Molekularformel |
C7H9N5O |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-(dimethylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-12(2)6-4-5(9-3-8-4)10-7(13)11-6/h3H,1-2H3,(H2,8,9,10,11,13) |
InChI-Schlüssel |
OTMUNAGWUBKJPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=O)NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


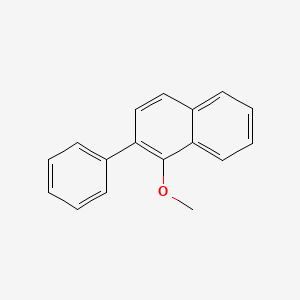
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
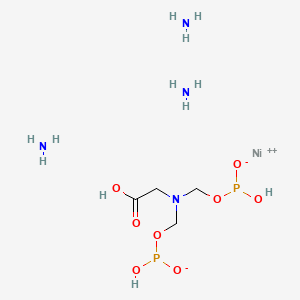
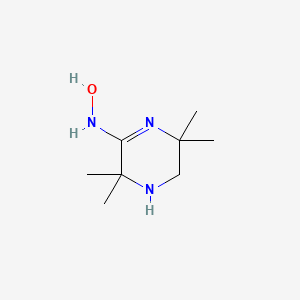
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
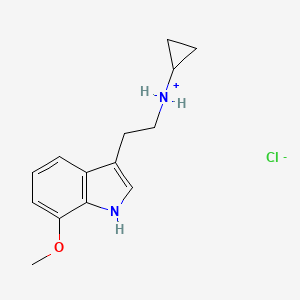
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
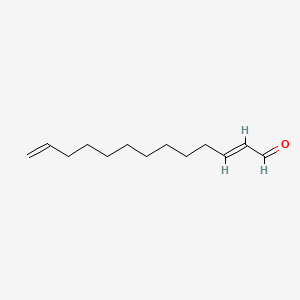
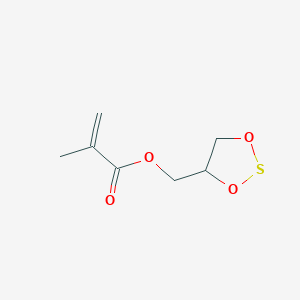
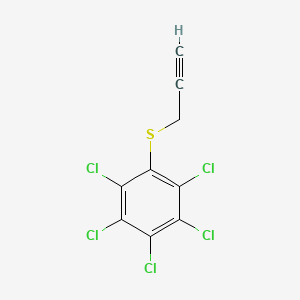
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)
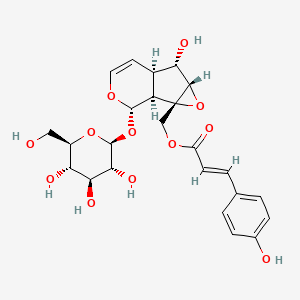
palladium(II)]](/img/structure/B13761924.png)
